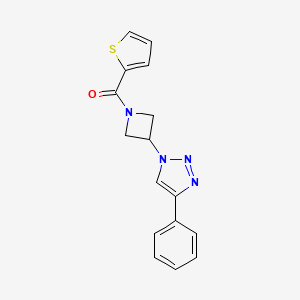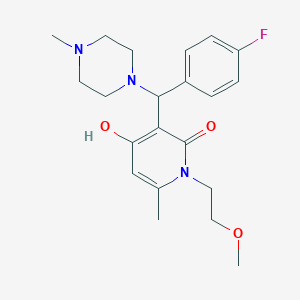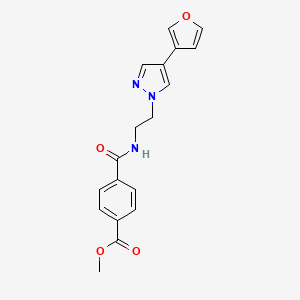
methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves the creation of a functional scaffold that can be further modified to produce a wide array of derivatives. In the case of methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate, although not directly mentioned, the synthesis could potentially involve a domino 1,3-dipolar cycloaddition and elimination process similar to the one described for the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates. This process starts with pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate to obtain a scaffold that can be further functionalized to create a variety of pyridin-3-ylisoxazole derivatives . This method could be adapted to incorporate the furan and pyrazole components required for the target molecule.
Molecular Structure Analysis
The molecular structure of such compounds is often characterized by the presence of multiple rings and functional groups that can engage in various intermolecular interactions. For instance, the presence of pyrazole rings in the structure can lead to the formation of hydrogen-bonded supramolecular structures, as observed in the case of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and its derivatives . These hydrogen bonds can form chains, sheets, or three-dimensional frameworks depending on the specific substituents and the spatial arrangement of the functional groups. The molecular structure of this compound would likely exhibit similar hydrogen bonding potential, contributing to its solid-state properties and reactivity.
Chemical Reactions Analysis
The reactivity of such compounds is influenced by the functional groups present in the molecule. The pyrazole ring, for example, can participate in various chemical reactions due to the presence of nitrogen atoms, which can act as nucleophiles or coordinate to metal ions. The benzoate moiety can undergo reactions typical of carboxylic acid esters, such as hydrolysis or transesterification. The furan ring adds another dimension of reactivity, as it can undergo Diels-Alder reactions, oxidation, and other transformations typical of aromatic ethers. The combination of these reactive sites in this compound provides a rich chemistry for further functionalization and the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic systems and heteroatoms would likely result in a compound with significant polar character, potentially affecting its solubility in various solvents. The hydrogen bonding capability of the pyrazole and carbamoyl groups could impact the compound's melting point, boiling point, and solid-state properties. The ester group would contribute to the compound's susceptibility to hydrolysis under both acidic and basic conditions. Overall, the compound's properties would be a complex interplay of its various functional groups and their individual contributions to the molecule's behavior in different environments.
Scientific Research Applications
Crystallography and Molecular Structures
Research has detailed the hydrogen-bonded supramolecular structures in derivatives of pyrazolylbenzoates. These compounds exhibit a range of dimensionalities in their crystal structures, from chains and sheets to three-dimensional frameworks, through a combination of hydrogen bonds of different types (Portilla et al., 2007). Moreover, high-pressure conditions have been utilized to induce phase transitions in related molecules, showcasing the impact of external pressures on crystal engineering and the stabilization of molecules in unfavorable conformations through efficient packing (Johnstone et al., 2010).
Catalysis and Renewable Resources
A study has identified silica molecular sieves with zeolite beta topology as efficient catalysts in Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans for producing biobased terephthalic acid precursors, highlighting the potential of methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate derivatives in sustainable chemistry applications (Pacheco et al., 2015).
Organic Synthesis
The compound's derivatives have been explored in the synthesis of novel organic compounds. For example, the synthesis of oxadiazoles and thio-fused heterocycles bearing furan moieties has been reported, illustrating the versatility of furan derivatives in organic synthesis to create compounds with potential biological activities (Ergun et al., 2014).
Pharmacology
Several studies have focused on the pharmacological potentials of compounds containing the furan and pyrazole moieties. For instance, antimicrobial activities against various pathogens have been reported, suggesting these compounds could be useful in developing new antimicrobial agents (Aghekyan et al., 2020). Additionally, compounds with antagonistic activity against human leukotriene receptors have been synthesized, indicating potential applications in treating inflammatory conditions (Ando et al., 2004).
properties
IUPAC Name |
methyl 4-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-18(23)14-4-2-13(3-5-14)17(22)19-7-8-21-11-16(10-20-21)15-6-9-25-12-15/h2-6,9-12H,7-8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKUHJGQNKGNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

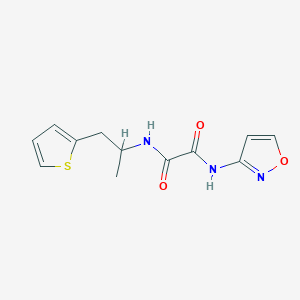
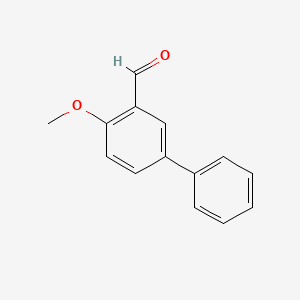
![3-benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548195.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2548196.png)
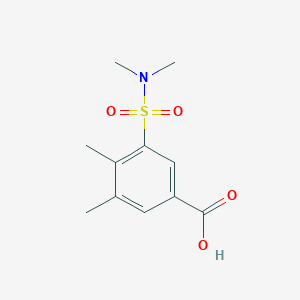
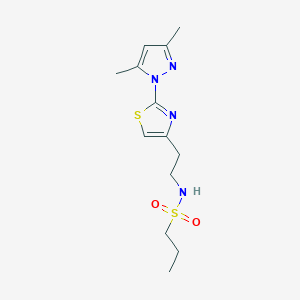
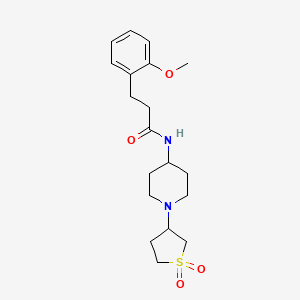
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)imidazolidin-2-one](/img/structure/B2548204.png)
![N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2548208.png)

